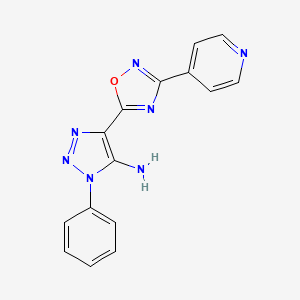

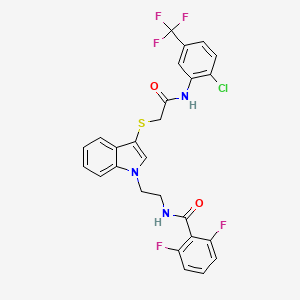

![molecular formula C19H11ClN4OS2 B3003707 3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 332162-57-9](/img/structure/B3003707.png)

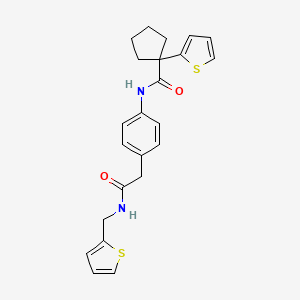

3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile" is a complex molecule that appears to be a derivative of thieno[2,3-b]pyridine. This class of compounds is known for its heterocyclic structure, which often imparts significant biological activity, making them of interest in pharmaceutical research and development.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been described through the condensation of 2-aminothiophene-3-carbonitrile with guanidine or by sequential addition of CS2 and NH3 . Another method involves the transformation of 2-amino-5-{[3-(trifluoromethyl)phenyl]thio}thiophene-3-carbonitrile into the desired compound by condensation with guanidine . Additionally, a green synthesis approach for 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile has been reported using a three-component condensation in an aqueous medium . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile" are not provided in the data.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using chemical and spectroscopic data, including X-ray analysis . These analyses are crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with 2,6-diamino derivatives reacting with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . This indicates that the amino groups in the molecule can participate in further chemical reactions, which could be useful for subsequent modifications or for enhancing the compound's biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile" are not detailed in the provided data, related compounds such as 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been identified as kinase inhibitors , suggesting potential pharmaceutical applications. The physical and chemical properties of these compounds would be influenced by their functional groups and molecular geometry, which in turn affect their solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Src Kinase Inhibition

One significant application of derivatives similar to 3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is their role as inhibitors of Src kinase activity. Src kinase is an enzyme that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Compounds with a thieno[3,2-b]pyridine scaffold, when appropriately substituted, have shown potent inhibition of Src kinase activity. This inhibition is crucial for the development of therapeutic agents targeting cancer and other diseases where Src kinase is implicated (Boschelli et al., 2005).

Antimicrobial and Anticancer Activities

Another area of application is in the synthesis of compounds with antimicrobial and anticancer activities. Through various synthetic pathways, derivatives of thieno[2,3-b]pyridine have been designed to exhibit significant antimicrobial properties against a range of bacteria and fungi, as well as anticancer properties against various cancer cell lines. The structural diversity of these compounds allows for the exploration of their potential as novel therapeutic agents (Elewa et al., 2021).

Applications in Materials Science

Compounds featuring the thieno[2,3-b]pyridine moiety have also found applications in materials science, particularly in the development of solution-processable bulk-heterojunction solar cells. Their unique electronic properties make them suitable as components for photovoltaic devices, where they contribute to improved power conversion efficiencies by facilitating effective charge transfer processes (Gupta et al., 2015).

Synthesis of Heterocyclic Compounds

The structural framework of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile serves as a precursor for the synthesis of a wide range of heterocyclic compounds. These compounds are of interest not only for their potential biological activities but also for their applications in the development of new materials with specialized properties. The versatility of this scaffold allows for the exploration of novel chemical reactions and the discovery of new compounds with diverse functionalities (Abdelhamid et al., 2008).

Eigenschaften

IUPAC Name |

3,6-diamino-2-(4-chlorobenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN4OS2/c20-10-5-3-9(4-6-10)16(25)17-15(22)14-13(12-2-1-7-26-12)11(8-21)18(23)24-19(14)27-17/h1-7H,22H2,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFLPRJGYQPPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

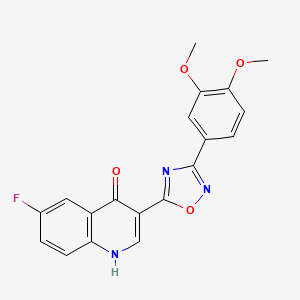

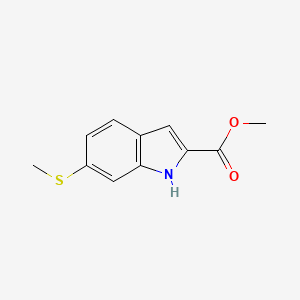

![(E)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(3S)-3-hydroxypyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B3003624.png)

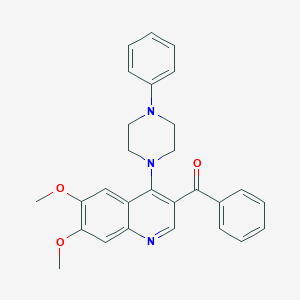

![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)

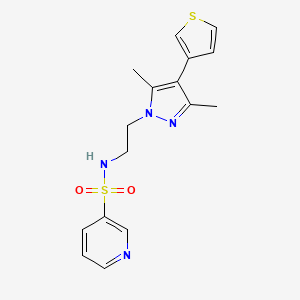

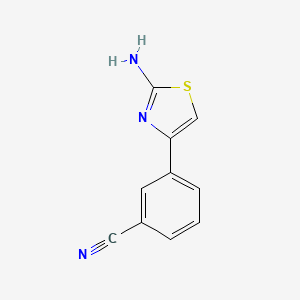

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

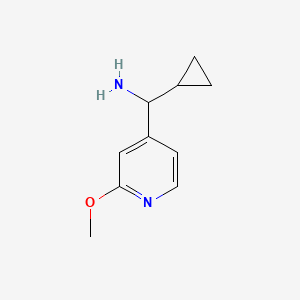

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)